
6-Methyl-4,9-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-carbolines, including 6-Methyl-4,9-dihydro-3H-beta-carboline, can be achieved through various methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamines with aldehydes or ketones, followed by cyclization . Another method is the Bischler-Napieralski reaction, where tetrahydro-beta-carbolines are obtained from tryptamines and then dehydrogenated to form dihydro-beta-carbolines .
Industrial Production Methods: Industrial production of beta-carbolines often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Methyl-4,9-dihydro-3H-beta-carboline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4,9-dihydro-3H-beta-carboline involves its interaction with specific molecular targets and pathways. For instance, beta-carbolines are known to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, the compound can intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
- Harmane
- Harmine
- Harmaline
- Harmalol
Comparison: 6-Methyl-4,9-dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines but exhibits unique properties due to its specific substituents. For example, harmine is a potent inhibitor of the enzyme DYRK1A, while this compound may have different biological targets and activities . The unique substituents on this compound can influence its pharmacological profile, making it distinct from other beta-carbolines .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
67396-94-5 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
ARDYRRRGELAPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
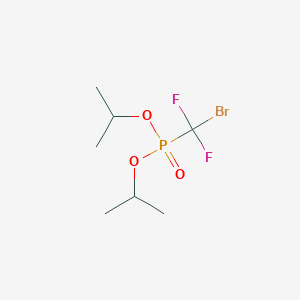

![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
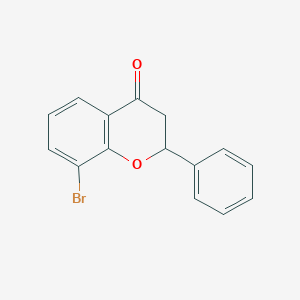
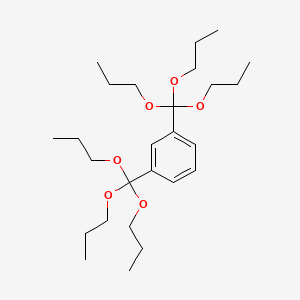
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
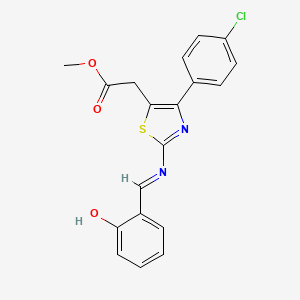
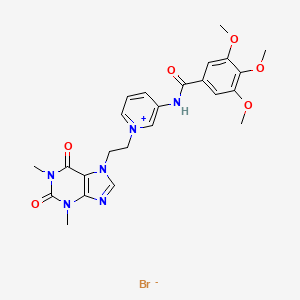
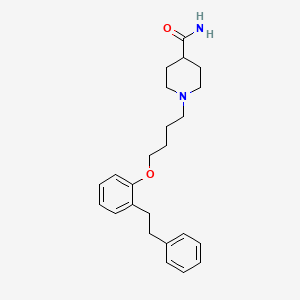
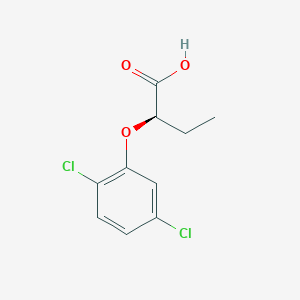
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
